molecular formula C6H11NO4 B12499066 Butanoic acid, 4-[(carboxymethyl)amino]- CAS No. 4386-04-3

Butanoic acid, 4-[(carboxymethyl)amino]-

Cat. No.: B12499066
CAS No.: 4386-04-3
M. Wt: 161.16 g/mol
InChI Key: LORSKKAGSYQQSO-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[(carboxymethyl)amino]- is an organic compound with the molecular formula C6H11NO4. It is a derivative of butanoic acid, where the hydrogen atom at the fourth position is replaced by a carboxymethylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(carboxymethyl)amino]- typically involves the reaction of butanoic acid with a carboxymethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 4-[(carboxymethyl)amino]- is often achieved through large-scale chemical processes that involve the use of advanced reactors and separation techniques. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product in a cost-effective and efficient manner.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(carboxymethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The carboxymethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 4-[(carboxymethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(carboxymethyl)amino]- involves its interaction with specific molecular targets and pathways. The carboxymethylamino group can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s biological and chemical activities. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutanoic acid:

    Butanoic acid:

    4-(Dimethylamino)butanoic acid: A derivative of butanoic acid with a dimethylamino group at the fourth position.

Uniqueness

Butanoic acid, 4-[(carboxymethyl)amino]- is unique due to the presence of the carboxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not observed with other similar compounds, making it valuable for various applications in research and industry.

Properties

CAS No.

4386-04-3

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4-(carboxymethylamino)butanoic acid

InChI

InChI=1S/C6H11NO4/c8-5(9)2-1-3-7-4-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)

InChI Key

LORSKKAGSYQQSO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNCC(=O)O

Origin of Product

United States

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